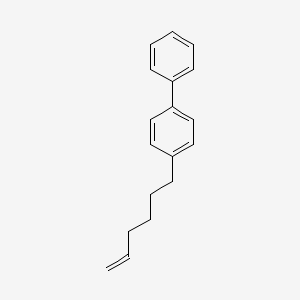
4-(Hex-5-EN-1-YL)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hex-5-EN-1-YL)-1,1’-biphenyl is an organic compound that features a biphenyl core with a hex-5-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl typically involves the coupling of a biphenyl derivative with a hex-5-en-1-yl group. One common method is the use of a Grignard reagent, where hex-5-en-1-yl magnesium bromide reacts with a biphenyl halide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Hex-5-EN-1-YL)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the hex-5-en-1-yl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-(Hex-5-EN-1-YL)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Hex-5-en-1-yl 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of a biphenyl core.
9-Anthraldehyde oxime: Another compound with a hex-5-en-1-yl group but different core structure.
Uniqueness
4-(Hex-5-EN-1-YL)-1,1’-biphenyl is unique due to its biphenyl core, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Properties
CAS No. |
115181-05-0 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-hex-5-enyl-4-phenylbenzene |
InChI |
InChI=1S/C18H20/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h2,5,7-8,10-15H,1,3-4,6,9H2 |
InChI Key |
VYKDNXHLHORSMA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


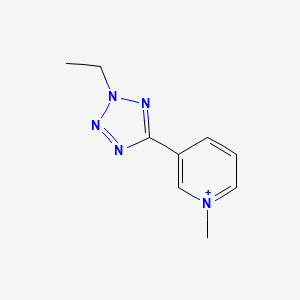
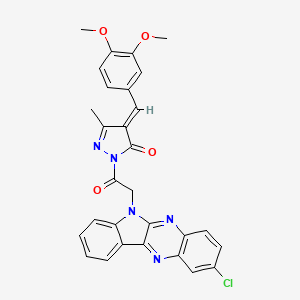
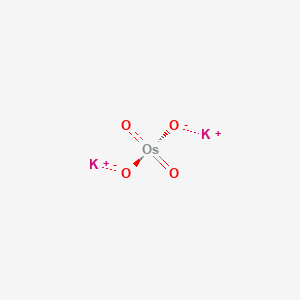
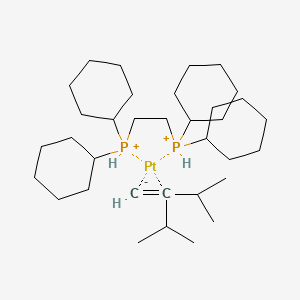
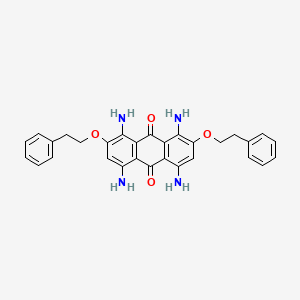
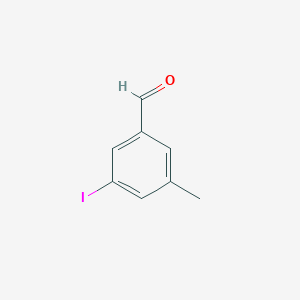
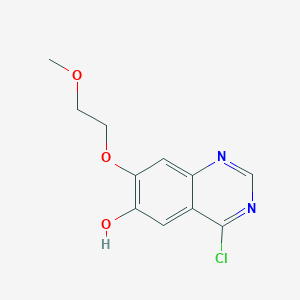
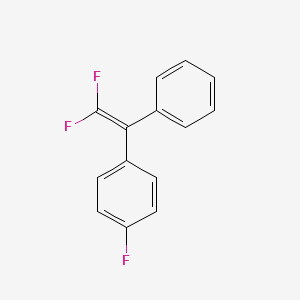
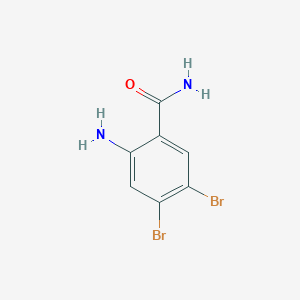
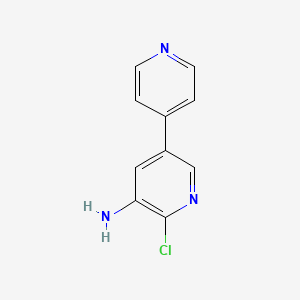
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
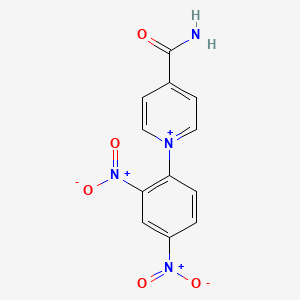

![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
